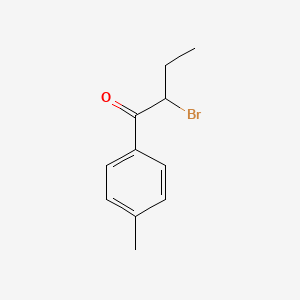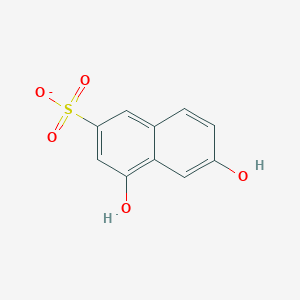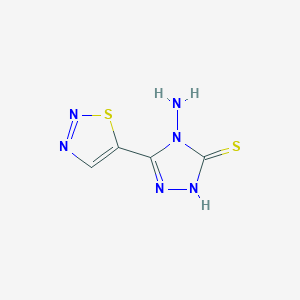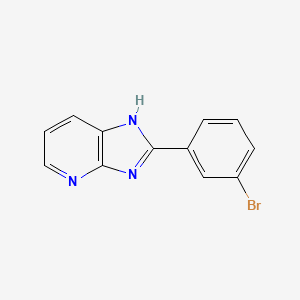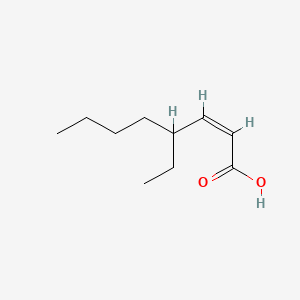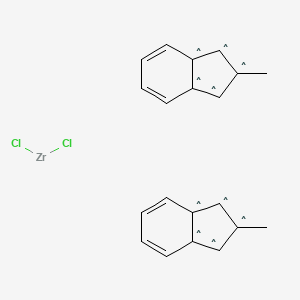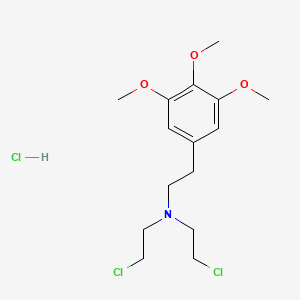
N,N-bis(2-chloroethyl)-2-(3,4,5-trimethoxyphenyl)ethanamine;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N,N-bis(2-chloroethyl)-2-(3,4,5-trimethoxyphenyl)ethanamine;hydrochloride” is a synthetic organic compound that belongs to the class of nitrogen mustards. These compounds are known for their alkylating properties and have been studied for various applications, including medicinal chemistry and cancer treatment.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “N,N-bis(2-chloroethyl)-2-(3,4,5-trimethoxyphenyl)ethanamine;hydrochloride” typically involves the reaction of 2-(3,4,5-trimethoxyphenyl)ethanamine with 2-chloroethylamine hydrochloride under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
化学反応の分析
Types of Reactions
“N,N-bis(2-chloroethyl)-2-(3,4,5-trimethoxyphenyl)ethanamine;hydrochloride” undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of secondary amines.
Substitution: The chloroethyl groups can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like thiols, amines, and alcohols can react with the chloroethyl groups under basic conditions.
Major Products Formed
Oxidation: N-oxides of the parent compound.
Reduction: Secondary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
Biology
The compound has been studied for its biological activity, particularly its potential as an alkylating agent that can modify DNA and proteins.
Medicine
In medicine, nitrogen mustards like this compound have been explored for their potential use in cancer therapy due to their ability to interfere with DNA replication in rapidly dividing cells.
Industry
In the industrial sector, the compound may be used in the synthesis of other complex organic molecules or as an intermediate in the production of pharmaceuticals.
作用機序
The mechanism of action of “N,N-bis(2-chloroethyl)-2-(3,4,5-trimethoxyphenyl)ethanamine;hydrochloride” involves the formation of highly reactive aziridinium ions. These ions can alkylate nucleophilic sites in DNA, leading to cross-linking and strand breaks. This disrupts DNA replication and transcription, ultimately causing cell death.
類似化合物との比較
Similar Compounds
- N,N-bis(2-chloroethyl)aniline;hydrochloride
- N,N-bis(2-chloroethyl)-2-nitroaniline;hydrochloride
- N,N-bis(2-chloroethyl)-2-(4-methoxyphenyl)ethanamine;hydrochloride
Uniqueness
“N,N-bis(2-chloroethyl)-2-(3,4,5-trimethoxyphenyl)ethanamine;hydrochloride” is unique due to the presence of the 3,4,5-trimethoxyphenyl group, which may impart specific steric and electronic properties that influence its reactivity and biological activity.
特性
CAS番号 |
92725-10-5 |
|---|---|
分子式 |
C15H24Cl3NO3 |
分子量 |
372.7 g/mol |
IUPAC名 |
N,N-bis(2-chloroethyl)-2-(3,4,5-trimethoxyphenyl)ethanamine;hydrochloride |
InChI |
InChI=1S/C15H23Cl2NO3.ClH/c1-19-13-10-12(11-14(20-2)15(13)21-3)4-7-18(8-5-16)9-6-17;/h10-11H,4-9H2,1-3H3;1H |
InChIキー |
URJWMZOXEFAQNM-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=CC(=C1OC)OC)CCN(CCCl)CCCl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Octadecanoic acid, [[4,6-bis[bis(methoxymethyl)amino]-1,3,5-triazin-2-yl](methoxymethyl)amino]methyl ester](/img/structure/B13782946.png)


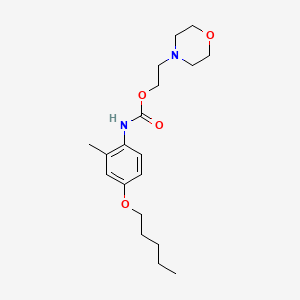


![1-Chloro-4-(4-chlorophenyl)sulfonylbenzene;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol](/img/structure/B13782977.png)
![[1-(4-Aminobenzoyl)oxy-2-methylpropan-2-yl]-(2-ethylhexyl)azaniumchloride](/img/structure/B13782978.png)
